molecular formula C18H16ClF3N6 B1679239 RDR03871 CAS No. 286008-51-3

RDR03871

Cat. No.: B1679239
CAS No.: 286008-51-3
M. Wt: 408.8 g/mol
InChI Key: BDLJLGRTYOMPEG-UHFFFAOYSA-N
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Description

N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine is a complex organic compound that belongs to the class of pyridinylpyrimidines These compounds are characterized by the presence of pyridine and pyrimidine rings, which are linked by an ethane-1,2-diamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyridin-2-Yl Group: This can be achieved through a reaction between 2-aminopyridine and an appropriate halogenated precursor.

    Formation of the Pyrimidin-4-Yl Group: This involves the reaction of a suitable pyrimidine derivative with a chlorinating agent to introduce the chloro and methyl groups.

    Coupling Reaction: The pyridin-2-yl and pyrimidin-4-yl groups are then coupled using an ethane-1,2-diamine linker under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It can be used to study the interactions of pyridinylpyrimidines with biological targets, such as enzymes and receptors.

    Materials Science: The compound can be incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine involves its interaction with molecular targets such as enzymes or receptors. The pyridinyl and pyrimidinyl groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N’-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine is unique due to the presence of both chloro and trifluoromethyl groups, which can impart specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

286008-51-3

Molecular Formula

C18H16ClF3N6

Molecular Weight

408.8 g/mol

IUPAC Name

N'-(5-chloro-6-methyl-2-pyridin-2-ylpyrimidin-4-yl)-N-[6-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

InChI

InChI=1S/C18H16ClF3N6/c1-11-15(19)17(28-16(26-11)12-5-2-3-8-23-12)25-10-9-24-14-7-4-6-13(27-14)18(20,21)22/h2-8H,9-10H2,1H3,(H,24,27)(H,25,26,28)

InChI Key

BDLJLGRTYOMPEG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=N2)NCCNC3=CC=CC(=N3)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=N2)NCCNC3=CC=CC(=N3)C(F)(F)F)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RDR03871;  RDR-03871;  RDR 03871.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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